Cas no 324567-08-0 (methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- methyl 6-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-[5-(3-nitrophenyl)-2-furanyl]-2-oxo-, methyl ester
- Oprea1_856920
- F1260-1294
- methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Z47751490
- SR-01000425617-1
- AKOS000532295
- 324567-08-0
- AKOS016295014
- SR-01000425617
- Oprea1_066096
- METHYL 6-METHYL-4-[5-(3-NITROPHENYL)-2-FURYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
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- Inchi: 1S/C17H15N3O6/c1-9-14(16(21)25-2)15(19-17(22)18-9)13-7-6-12(26-13)10-4-3-5-11(8-10)20(23)24/h3-8,15H,1-2H3,(H2,18,19,22)
- InChI Key: FYQDPZXRMZZOCL-UHFFFAOYSA-N
- SMILES: C1(=O)NC(C)=C(C(OC)=O)C(C2=CC=C(C3=CC=CC([N+]([O-])=O)=C3)O2)N1
Computed Properties
- Exact Mass: 357.09608521g/mol
- Monoisotopic Mass: 357.09608521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 629
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 126Ų
Experimental Properties
- Density: 1.343±0.06 g/cm3(Predicted)
- Boiling Point: 524.4±50.0 °C(Predicted)
- pka: 10.82±0.70(Predicted)
methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1260-1294-2mg |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-5μmol |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-50mg |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-10μmol |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-15mg |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-2μmol |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-20mg |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-40mg |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-3mg |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1260-1294-4mg |
methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
324567-08-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 |
methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Related Literature
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Additional information on methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Introduction to Methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 324567-08-0)
Methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, identified by its CAS number 324567-08-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, characterized by its fused ring system and functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate encompasses a pyrimidine core appended with a furan moiety, further modified by a methyl group and a nitro-substituted phenyl ring. This architectural configuration endows the molecule with the capacity to interact with biological targets in diverse ways, making it a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The pyrimidine scaffold, in particular, is well-documented for its role in medicinal chemistry due to its prevalence in many biologically active molecules, including nucleoside analogs and antiviral agents. The incorporation of additional functional groups, such as the nitrophenyl moiety in methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, introduces additional layers of reactivity and selectivity that can be exploited for designing next-generation therapeutics.
The presence of the nitro group in the phenyl ring is particularly noteworthy, as it can serve as a handle for further chemical modification through reduction or coupling reactions. This versatility makes methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-yl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecules with tailored biological properties.
Recent studies have highlighted the importance of understanding the structural and electronic properties of heterocyclic compounds in predicting their biological activity. Computational modeling and spectroscopic techniques have been instrumental in elucidating the interactions between methyl 6-methyl-4-5-(3-nitrophenyl)furan-2-ylyl)-2 oxo -1 , 23 , 34 -tetrahydropyrimidine -5 -carboxylate and various biological targets. These insights have guided the optimization of lead compounds towards higher efficacy and reduced toxicity.
The synthesis of methyl 6-methyl -4 -5 -(3 -nitrophen yl) furan -2 -y l -22 oxo -1 ,23 ,34 -tetra hydropyrimidine -5-carboxylate involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the pyrimidine and furan rings, followed by functional group interconversions to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing complex molecular architectures with high precision.
The pharmaceutical industry has shown keen interest in exploring derivatives of this compound due to their potential applications in treating various diseases. For instance, modifications to the nitrophenyl group have been investigated for their effects on receptor binding affinity and metabolic stability. Additionally, studies have examined how variations in the pyrimidine core can influence enzyme inhibition profiles, paving the way for targeted drug design.
In conclusion, methyl 6-methyl -4 -5 -(3-nitrophen yl) furan -22 y l)-22 oxo -1 ,23 ,34 tetra hydropyrimidine -5 carbox ylate (CAS No. 32456708) represents a significant advancement in heterocyclic chemistry with far-reaching implications for drug discovery. Its unique structural features and synthetic accessibility make it a cornerstone for developing innovative therapeutic agents that address unmet medical needs. As research continues to uncover new applications for this compound and its derivatives, its importance in pharmaceutical chemistry is set to grow even further.
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